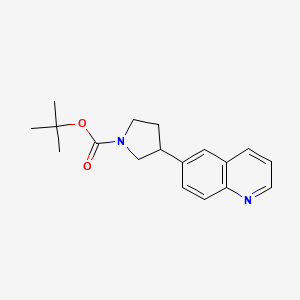

6-(1-Boc-3-pyrrolidinyl)quinoline

Description

6-(1-Boc-3-pyrrolidinyl)quinoline is a quinoline derivative substituted at the 6-position with a tert-butoxycarbonyl (Boc)-protected pyrrolidine ring. Quinoline scaffolds are widely explored in medicinal chemistry due to their versatility in targeting enzymes, receptors, and nucleic acids. This compound’s structure combines the planar aromatic quinoline system with a three-dimensional pyrrolidine-Boc substituent, which may influence both pharmacological activity and physicochemical properties.

Properties

Molecular Formula |

C18H22N2O2 |

|---|---|

Molecular Weight |

298.4 g/mol |

IUPAC Name |

tert-butyl 3-quinolin-6-ylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-10-8-15(12-20)13-6-7-16-14(11-13)5-4-9-19-16/h4-7,9,11,15H,8,10,12H2,1-3H3 |

InChI Key |

HRHRQRXOWBSWGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=CC3=C(C=C2)N=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Boc Protection of 3-Pyrrolidine

The first step is the protection of the pyrrolidine nitrogen with Boc anhydride (di-tert-butyl dicarbonate) under basic conditions, typically using triethylamine or sodium bicarbonate in solvents such as dichloromethane or tetrahydrofuran. This yields N-Boc-3-pyrrolidine as a stable intermediate.

Functionalization of Quinoline at the 6-Position

A halogenated quinoline derivative, such as 6-bromoquinoline or 6-chloroquinoline, is prepared or commercially sourced. This halogen acts as a leaving group for subsequent coupling.

Coupling of Boc-Protected Pyrrolidine to Quinoline

Two main synthetic routes are reported:

Transition-Metal-Catalyzed Buchwald-Hartwig Amination

This method uses palladium catalysts (e.g., Pd(OAc)₂) with phosphine ligands (e.g., XPhos) to couple the Boc-protected pyrrolidine with 6-halogenated quinoline under mild to moderate heating (80–110°C). The reaction proceeds via oxidative addition, amine coordination, and reductive elimination steps, affording the desired this compound in moderate to good yields (45–75%). Optimization of solvent polarity (DMF, toluene) and temperature is crucial to maximize yield and regioselectivity.

This method is favored for its high selectivity and functional group tolerance but requires careful removal of palladium residues, especially for pharmaceutical applications.Transition-Metal-Free Nucleophilic Aromatic Substitution (SNAr)

Alternative approaches avoid transition metals by using nucleophilic substitution on electron-deficient quinoline derivatives bearing good leaving groups. For example, 6-chloroquinoline can be reacted with the Boc-protected pyrrolidine under basic conditions to displace the chlorine atom. This method is simpler but may require harsher conditions and may have limitations in scope and yield.

Purification and Characterization

The crude product is purified by column chromatography or recrystallization. Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Research Discoveries and Optimization Data

Yield and Reaction Conditions

Stereochemical Considerations

Chiral pyrrolidine derivatives (e.g., N-Boc-L-prolinol) have been used to prepare optically pure enamines and pyrrolidinyl quinolines, which are relevant for biological activity studies. Enantiomerically pure intermediates can be synthesized with good overall yields and stereochemical integrity maintained during coupling.

Solvent and Additive Effects

Studies indicate that solvent polarity and additives (e.g., silver nitrate in guanylation reactions of related pyrrolidinyl compounds) can significantly influence reaction efficiency and yield. For example, a mixture of acetonitrile and methanol improved solubility and yield in guanylation steps related to pyrrolidinyl quinoline derivatives.

Summary Table of Key Synthetic Routes

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, base, DCM | N-Boc-3-pyrrolidine, high yield (>90%) |

| Quinoline Halogenation | Bromination or chlorination at 6-position | 6-Bromoquinoline or 6-chloroquinoline as coupling precursors |

| Buchwald-Hartwig Amination | Pd(OAc)₂, XPhos, base, DMF/toluene, 80–110°C | Coupling of Boc-pyrrolidine to quinoline, 45–75% yield |

| Transition-Metal-Free SNAr | Boc-pyrrolidine, base, polar aprotic solvent, 100–140°C | Alternative coupling, moderate yield (40–60%) |

| Purification | Column chromatography or recrystallization | Pure this compound |

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free pyrrolidine amine, enabling further functionalization:

The deprotection mechanism involves protonation of the Boc group’s carbonyl oxygen, followed by elimination of CO₂ and tert-butanol .

Electrophilic Aromatic Substitution

The quinoline ring undergoes electrophilic substitution at positions activated by the electron-donating pyrrolidine substituent:

-

Nitration :

Reacts with nitric acid (HNO₃) in H₂SO₄ at 0–5°C to yield 6-(1-Boc-3-pyrrolidinyl)-3-nitroquinoline . -

Sulfonation :

Forms sulfonated derivatives using fuming H₂SO₄, with regioselectivity influenced by steric effects of the Boc group .

Nucleophilic Substitution

The pyrrolidine nitrogen participates in nucleophilic reactions post-deprotection:

For example, reaction with isobutyl bromide forms 6-(3-(isobutylamino)pyrrolidinyl)quinoline, a potent 5-HT₆ receptor antagonist .

Oxidation and Reduction

-

Oxidation :

-

Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to tetrahydroquinoline, altering electronic properties .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable modular derivatization:

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Suzuki–Miyaura | Aryl boronic acids, Pd(PPh₃)₄ | Biaryl derivatives for materials science |

| Buchwald–Hartwig | Aryl halides, Pd₂(dba)₃/Xantphos | N-arylated pyrrolidines |

For instance, coupling with 4-bromobenzaldehyde produces 6-(1-Boc-3-pyrrolidinyl)-4-benzoylquinoline .

Cycloaddition and Ring-Opening

The quinoline skeleton participates in Diels–Alder reactions with dienophiles (e.g., maleic anhydride), forming polycyclic adducts . Ring-opening under strong alkaline conditions generates amino-substituted intermediates for further synthesis .

Key Mechanistic Insights

-

Boc Group Stability : Resists nucleophilic attack but labile to acids (e.g., TFA) and thermal degradation >150°C .

-

Quinoline Reactivity : Electron-withdrawing nature directs electrophiles to the 5- and 8-positions, while the pyrrolidine group activates the 3-position .

This reactivity profile positions 6-(1-Boc-3-pyrrolidinyl)quinoline as a versatile scaffold in medicinal chemistry and materials engineering.

Scientific Research Applications

6-(1-Boc-3-pyrrolidinyl)quinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(1-Boc-3-pyrrolidinyl)quinoline is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets and pathways. For example, quinoline derivatives are known to interact with enzymes and receptors involved in various biological processes, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons

Pharmacological and Mechanistic Insights

A. Substituent Effects on Bioactivity

- 6-Aroylquinoline (B014): The planar aroyl group facilitates DNA intercalation or enzyme inhibition, contributing to its anti-proliferative potency . In contrast, the Boc-pyrrolidine group in the target compound may hinder intercalation but could enhance binding to enzymatic pockets (e.g., kinases) due to its bulk and stereochemistry .

- The Boc group in the target compound may reduce polarity, affecting blood-brain barrier permeability compared to the hydrochloride salt .

C. Steric and Electronic Effects

- Methyl Substitution at 6-Position: highlights that a methyl group at the 6-position of quinoline causes activity loss, likely due to steric strain. The Boc group, while bulkier, may avoid such strain by positioning the pyrrolidine away from critical binding regions .

- Multi-Substituted Quinolines: Compounds like 6-chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline () demonstrate that multi-substitution can broaden target engagement but complicate pharmacokinetic optimization .

Biological Activity

6-(1-Boc-3-pyrrolidinyl)quinoline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the tert-butoxycarbonyl (Boc) protected pyrrolidine group enhances its stability and biological interactions, making it a candidate for various therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C₁₈H₁₈N₂O₂, with a molecular weight of approximately 298.38 g/mol. Its structure includes a quinoline ring substituted at the 6-position with a pyrrolidine moiety, which is further protected by a Boc group. This configuration not only stabilizes the compound but also influences its biological activity by facilitating interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has shown promising results as an antimicrobial agent against various pathogens. Its mechanism likely involves the inhibition of essential enzymes in bacteria, similar to other quinoline derivatives that target DNA gyrase and topoisomerase IV, leading to disrupted DNA replication and bacterial cell death .

- Antiviral Potential : Preliminary studies suggest that this compound may inhibit hepatitis C virus polymerase, indicating its potential role in antiviral drug development. The interaction with viral enzymes could prevent viral replication, making it a valuable candidate for further investigation in antiviral therapies.

- Anticancer Properties : Quinoline derivatives are known for their anticancer activities. Studies have indicated that modifications on the quinoline structure can enhance cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against renal and melanoma tumor cell lines, suggesting that this compound may also exhibit similar properties .

Antimicrobial Efficacy

A study conducted on various quinoline derivatives, including those with pyrrolidine substitutions, highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for some derivatives was as low as 2.4 µg/mL against Staphylococcus aureus, showcasing their potential as effective antibacterial agents .

Antiviral Activity

Research has shown that certain quinoline derivatives can inhibit viral replication by targeting polymerases essential for viral life cycles. In vitro assays revealed that compounds structurally related to this compound could significantly reduce viral loads in infected cell cultures, warranting further exploration for therapeutic use against hepatitis C .

Anticancer Activity

In a comparative study of quinoline derivatives, those modified with pyrrolidine exhibited enhanced cytotoxicity against cancer cell lines when compared to their unmodified counterparts. The presence of the Boc group was found to be crucial in modulating the bioavailability and interaction of these compounds with cancer cells, leading to increased apoptosis in treated cells .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.